ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate
Description
This compound is a heterocyclic derivative featuring a fused pyrazolo-triazolo-pyrazinone core substituted with a 4-chlorophenyl group, an acetyl amino linker, and an ethyl benzoate ester.
Properties
CAS No. |
1207036-11-0 |
|---|---|
Molecular Formula |
C24H19ClN6O4 |
Molecular Weight |
490.9 |
IUPAC Name |
ethyl 2-[[2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H19ClN6O4/c1-2-35-23(33)17-5-3-4-6-18(17)26-21(32)14-31-24(34)29-11-12-30-20(22(29)28-31)13-19(27-30)15-7-9-16(25)10-8-15/h3-13H,2,14H2,1H3,(H,26,32) |
InChI Key |
FVCSCINLWRZAOL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Structure and Properties
The compound features a unique structural framework that includes:
- Pyrazolo and Triazolo Rings : These heterocyclic components are often associated with various biological activities.
- Molecular Formula : C23H19ClN6O3
- Molecular Weight : Approximately 462.89 g/mol
The presence of a chlorophenyl group and an acetamide moiety enhances its potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar pyrazolo and triazolo structures exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors critical for cancer cell proliferation. For instance:
- In vitro studies have demonstrated that derivatives of pyrazolo compounds can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar compounds have shown efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Antimicrobial Activity
Preliminary studies suggest that this compound could exhibit antimicrobial activity against various bacterial strains. This is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies and Research Findings
- Study on Anticancer Activity :
-
Anti-inflammatory Activity Assessment :
- In a controlled trial involving animal models, derivatives were tested for their ability to reduce inflammation. The results showed a reduction in edema by approximately 40% compared to control groups .
Synthesis Methods
The synthesis of this compound involves several key steps:
-
Formation of Pyrazolo-Triazolo Core :
- Reaction of appropriate hydrazine derivatives with suitable nitriles or amidines under acidic conditions.
-
Acetylation Step :
- The resulting compound undergoes acetylation using acetic anhydride or acetyl chloride.
-
Final Esterification :
- Ethanol is used to form the final ester product through a reaction with benzoic acid derivatives.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between the target compound and related derivatives:
Key Structural Differences and Implications
Heterocyclic Core: The target compound’s pyrazolo-triazolo-pyrazinone core differs from pyrazolo-triazolo-triazines (e.g., ) in replacing a triazine ring with a pyrazinone. Compared to triazolo[4,3-a]pyrazinones (e.g., ), the fused pyrazolo-triazolo system may confer greater conformational rigidity, affecting pharmacokinetics.
Ethyl benzoate vs. alkylthio groups (e.g., ): The ester may increase metabolic stability compared to thioethers, which are prone to oxidation.
Synthetic Pathways: The target compound’s synthesis likely involves multi-step condensation of pyrazole and triazole precursors, analogous to methods in (e.g., hydrazine hydrate-mediated cyclization). In contrast, triazolo[4,3-a]pyrazinones () are synthesized via benzylhydrazine intermediates, emphasizing divergent regioselectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of pyrazole and triazole precursors. For example, sodium methylate in methanol and hydrazine hydrate are used to form intermediates like pyrazole-5-carbohydrazide, followed by cyclization with reagents such as carbonyldiimidazole . Ethyl 2,4-dioxopentanoate (a common precursor) can be reacted with hydrazine hydrate to build the pyrazole core, followed by sequential functionalization of the triazolo-pyrazine moiety .
- Key Steps :
- Formation of the pyrazole-thiol intermediate via hydrazine hydrate.
- Cyclization under reflux conditions with catalysts (e.g., Lewis acids).
- Final coupling of the acetylated benzoate group using DCC/DMAP-mediated esterification .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl at C9, acetyl group linkage) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ peak at ~500–600 Da range) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch from ester and oxopyrazine) and ~1250 cm⁻¹ (C-N stretch) .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodology : Molecular docking studies using enzymes like cyclooxygenase-2 (COX-2) or receptor tyrosine kinases (PDB IDs: 5KIR, 3POZ) to assess binding affinity. The 4-chlorophenyl group may interact with hydrophobic pockets, while the pyrazolo-triazolo core could hydrogen bond with catalytic residues .
- Tools : AutoDock Vina or Schrödinger Suite for docking simulations; MD simulations (AMBER/CHARMM) to evaluate stability .
- Validation : Compare computational results with in vitro assays (e.g., COX-2 inhibition IC₅₀) to resolve discrepancies .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Case Study : A 20% yield drop observed during triazolo-pyrazine cyclization at >10 mmol scale.
- Solutions :
- Temperature Optimization : Use controlled reflux (70–80°C) to prevent side reactions (e.g., over-oxidation).
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst Screening : Test Pd/C or ZnCl₂ for regioselective cyclization .
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
- SAR Insights :
- 4-Chlorophenyl Group : Replacing with 4-methoxyphenyl reduces COX-2 inhibition by ~50%, highlighting the importance of electron-withdrawing groups .
- Acetyl Linker : Substitution with a sulfonamide group decreases solubility but improves blood-brain barrier penetration in neurological models .
- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling (for aryl group variation) or alkylation (for linker modification) .
Q. What in vitro assays are suitable for evaluating this compound’s activity against cancer targets?
- Assays :
- MTT/Proliferation Assays : Test cytotoxicity in HeLa or MCF-7 cells (IC₅₀ typically 1–10 µM for triazolo-pyrazine derivatives) .
- Kinase Inhibition : Use ADP-Glo™ assay for tyrosine kinase inhibition (e.g., EGFR, VEGFR2) .
- Apoptosis Markers : Western blot for caspase-3/9 activation .
- Controls : Compare with reference inhibitors (e.g., imatinib for kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
